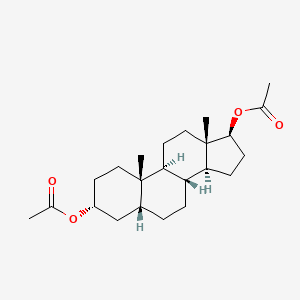
3',5'-DI-O-(4-Methylbenzoyl)-thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is a modified nucleoside derivative It is a thymidine molecule that has been chemically altered by the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete acylation.
Industrial Production Methods
While specific industrial production methods for 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent quality control throughout the process.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds formed during acylation can be hydrolyzed under acidic or basic conditions, reverting the molecule back to thymidine and 4-methylbenzoic acid.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Thymidine and 4-methylbenzoic acid.
Substitution: Thymidine derivatives with different acyl groups.
Aplicaciones Científicas De Investigación
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer nucleoside analogs.
Molecular Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Chemical Biology: The compound can be used to investigate the interactions between nucleosides and various enzymes or proteins.
Mecanismo De Acción
The mechanism of action of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine largely depends on its use and the context in which it is applied. In medicinal chemistry, for instance, the compound may act as a prodrug, where the benzoyl groups are cleaved off in vivo to release the active thymidine molecule. The released thymidine can then be incorporated into DNA, potentially interfering with viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3’,5’-DI-O-(4-Methylbenzoyl)-uridine: Similar structure but with uridine instead of thymidine.
3’,5’-DI-O-(4-Methylbenzoyl)-cytidine: Similar structure but with cytidine instead of thymidine.
Uniqueness
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can alter its chemical properties, making it distinct from other nucleoside derivatives. The presence of thymidine also gives it unique biological properties, particularly in the context of DNA synthesis and repair.
Propiedades
Fórmula molecular |
C26H26N2O7 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1 |
Clave InChI |
PUSZQUJVSQNJEI-BHDDXSALSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
